molecular formula C10H8FNOS B570610 (2-(4-Fluorophenyl)thiazol-4-yl)methanol CAS No. 885280-13-7

(2-(4-Fluorophenyl)thiazol-4-yl)methanol

Cat. No.: B570610
CAS No.: 885280-13-7
M. Wt: 209.238
InChI Key: QTKNJWCGPSLBSS-UHFFFAOYSA-N
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Description

(2-(4-Fluorophenyl)thiazol-4-yl)methanol is a chemical compound with the molecular formula C10H8FNOS. It is a member of the thiazole family, which is known for its diverse biological activities. This compound features a thiazole ring substituted with a 4-fluorophenyl group and a methanol group at the 4-position. The presence of the fluorine atom enhances its chemical stability and biological activity.

Mechanism of Action

Target of Action

The primary targets of (2-(4-Fluorophenyl)thiazol-4-yl)methanol are currently unknown. This compound is a part of the thiazole family, and thiazole derivatives have been found to exhibit diverse biological activities . .

Mode of Action

The mode of action of This compoundThiazole derivatives have been reported to interact with various biological targets, leading to a range of effects . .

Result of Action

The molecular and cellular effects of This compoundWhile thiazole derivatives have been found to exhibit a range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-Fluorophenyl)thiazol-4-yl)methanol typically involves the Hantzsch thiazole synthesis, which is a well-known method for constructing thiazole rings. One common approach is to react 4-fluorobenzaldehyde with thiourea and α-haloketones under acidic conditions to form the thiazole ring. The resulting intermediate is then reduced to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(2-(4-Fluorophenyl)thiazol-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: 2-(4-Fluorophenyl)thiazole-4-carboxylic acid.

    Reduction: 2-(4-Fluorophenyl)dihydrothiazole-4-ylmethanol.

    Substitution: 2-(4-Aminophenyl)thiazol-4-yl)methanol.

Scientific Research Applications

(2-(4-Fluorophenyl)thiazol-4-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • (2-(4-Chlorophenyl)thiazol-4-yl)methanol
  • (2-(4-Bromophenyl)thiazol-4-yl)methanol
  • (2-(4-Methylphenyl)thiazol-4-yl)methanol

Uniqueness

(2-(4-Fluorophenyl)thiazol-4-yl)methanol is unique due to the presence of the fluorine atom, which imparts greater chemical stability and enhanced biological activity compared to its analogs. The fluorine atom’s electronegativity also influences the compound’s reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

[2-(4-fluorophenyl)-1,3-thiazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNOS/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-4,6,13H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKNJWCGPSLBSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80653578
Record name [2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885280-13-7
Record name 2-(4-Fluorophenyl)-4-thiazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885280-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methanol
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URL https://comptox.epa.gov/dashboard/DTXSID80653578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 885280-13-7
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Synthesis routes and methods

Procedure details

DIBAL-H (2.48 mL, 2.98 mmol, 1.2M in toluene) was added dropwise to a solution of methyl 2-(4-fluorophenyl)thiazole-4-carboxylate (300 mg, 1.26 mmol) in dry THF (6 mL) at −30° C. The reaction mixture was allowed to warm up to room temperature and stirred for 10 h. The reaction mixture was quenched carefully with saturated NH4Cl solution, filtered through Celite and diluted with EtOAc. The organic layer was separated, washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product was purified by column chromatography (silica gel 60-120 mesh, eluent 25% EtOAc in petroleum ether) to afford (2-(4-fluorophenyl)thiazol-4-yl)methanol (130 mg, yield 54%). 1H NMR (300 MHz, CDCl3) δ 7.96-7.91 (dd, J=9.0 Hz, 5.3 Hz, 2H), 7.18-7.11 (m, 3H), 4.84-4.82 (d, J=5.3 Hz, 2H), 2.38-2.34 (t, J=6.2 Hz, 1H). MS (ESI) m/z: Calculated for C10H8FNOS: 209.03. found: 209.9 (M+H)+
Quantity
2.48 mL
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One

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